Enhanced Hydrogen Bonding Capacity
The presence of the 4-amino group in this compound provides a distinct hydrogen bonding landscape compared to its closest analogs. The primary amine can act as both a hydrogen bond donor (with two available protons) and an acceptor, a feature not present in the 4-hydroxy analog (predominantly an H-bond donor) or the 4-thioxo analog (weak H-bond acceptor). [1] This difference directly impacts target engagement in biological systems. [2]
| Evidence Dimension | Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA) at the 4-Position |
|---|---|
| Target Compound Data | 2 HBD (from primary amine) and 1 HBA (from amine nitrogen) |
| Comparator Or Baseline | 4-hydroxy analog: 1 HBD, 1 HBA; 4-thioxo analog: 0 HBD, 1 weak HBA |
| Quantified Difference | Difference of +1 HBD and similar HBA compared to 4-hydroxy analog; +2 HBD compared to 4-thioxo analog |
| Conditions | In silico assessment based on functional group analysis; context of aqueous biological milieu where H-bonding dictates drug-receptor interactions. |
Why This Matters
This enhanced hydrogen bonding profile can translate to a quantifiably different binding mode and affinity for protein targets with specific H-bonding requirements in their active sites, such as kinases and proteases.
- [1] Medipol University. Determination and evaluation of acidity constants of some imidazole and thiazole linked acetamide compounds. 2017. View Source
- [2] PMC. Structure-activity relationships of 2-aryl-4-aminothiazole Tudor domain inhibitors. Nature. 2023. View Source
